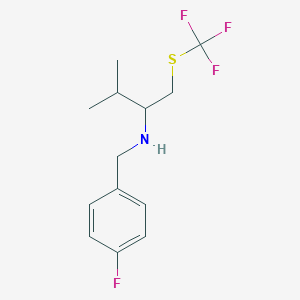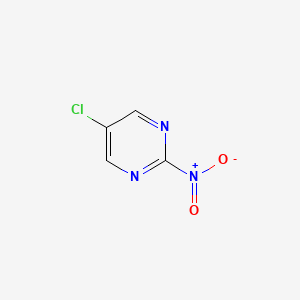
5-Chloro-2-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2 It is a halogenated heterocyclic compound, characterized by the presence of a chlorine atom and a nitro group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-nitropyrimidine typically involves the chlorination of 2-nitropyrimidine. One common method includes the reaction of 2-nitropyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding this compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like iron powder and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Reduction: Iron powder and acetic acid are commonly used as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 5-chloro-2-aminopyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitropyrimidine primarily involves nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the substitution reaction . The compound can interact with various molecular targets, including enzymes and receptors, depending on the functional groups introduced during substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 4-position.
2-Chloro-3-nitropyridine: Similar structure but with the nitro group at the 3-position.
Uniqueness
5-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties.
Eigenschaften
Molekularformel |
C4H2ClN3O2 |
|---|---|
Molekulargewicht |
159.53 g/mol |
IUPAC-Name |
5-chloro-2-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |
InChI-Schlüssel |
DQNVPWCOTJECLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758288.png)
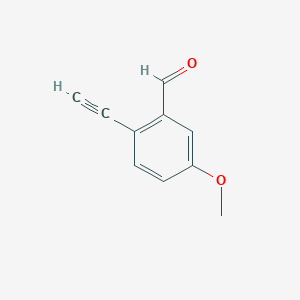
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)aniline](/img/structure/B11758301.png)
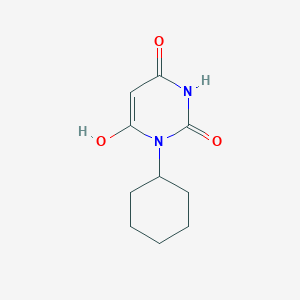

![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
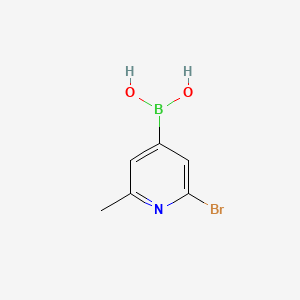
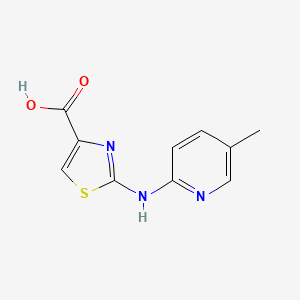
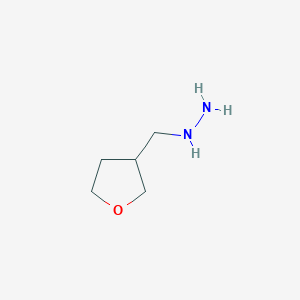
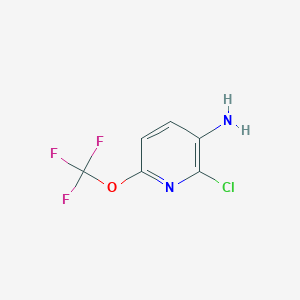
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
